2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
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Overview
Description
2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine is an organic compound that features a tert-butylphenyl group and a pyrrolidinyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This can be achieved by alkylation of phenyl compounds with tert-butyl halides under Friedel-Crafts alkylation conditions.
Attachment of the ethanamine backbone: This step involves the reaction of the tert-butylphenyl intermediate with an appropriate ethanamine derivative.
Introduction of the pyrrolidinyl group: The final step involves the nucleophilic substitution of the ethanamine derivative with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine or aromatic ring.
Reduction: Reduction reactions may target the amine group, converting it to an amine oxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can use alkyl halides.
Major Products
Oxidation: Products may include amine oxides or hydroxylated aromatic rings.
Reduction: Reduced forms of the amine group.
Substitution: Substituted aromatic compounds or alkylated amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenyl)-2-(morpholin-1-yl)ethan-1-amine
- 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the presence of the pyrrolidinyl group, which may confer distinct chemical and biological properties compared to its analogs with different cyclic amine groups.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)14-8-6-13(7-9-14)15(12-17)18-10-4-5-11-18/h6-9,15H,4-5,10-12,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMVLVLADCHRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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